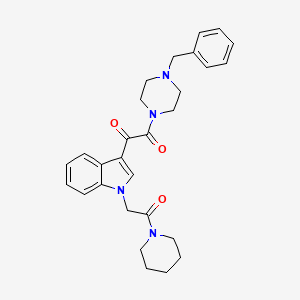

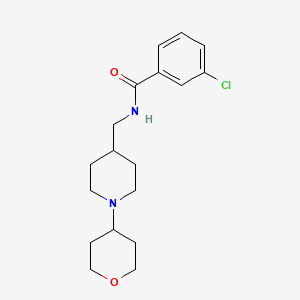

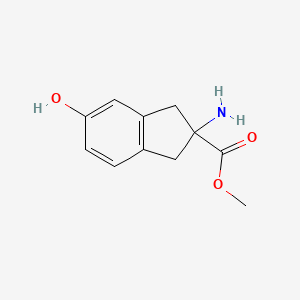

N-(3-(4-fluorophenoxy)benzyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is a chemical compound . It’s a derivative of nicotinamide, which is an amide form of niacin or vitamin B3 . It’s important to note that the specific compound “N-(3-(4-fluorophenoxy)benzyl)nicotinamide” is not directly mentioned in the sources, but its related compounds have been studied extensively .

Applications De Recherche Scientifique

Neuroprotective Applications

N-(3-(4-fluorophenoxy)benzyl)nicotinamide derivatives, such as YM-244769, have been explored for their neuroprotective properties, particularly as Na+/Ca2+ exchange (NCX) inhibitors. YM-244769 preferentially inhibits NCX3, demonstrating a potent protective effect against hypoxia/reoxygenation-induced neuronal damage. This suggests its therapeutic potential for neurodegenerative diseases and conditions involving neuronal cell damage (Iwamoto & Kita, 2006).

Antifungal Activity

Research into 2‐aminonicotinamide derivatives has shown significant in vitro antifungal activity against various strains of Candida and Cryptococcus neoformans. These compounds, including those with the 3-fluorophenoxy moiety, inhibit the biosynthesis of glycosylphosphatidylinositol-anchored proteins in fungi, presenting a novel approach to antifungal therapy (Ni et al., 2017).

Radiopharmaceutical Synthesis

The synthesis of no-carrier-added 4-[18F]fluorophenol from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide has been described, highlighting the utility of fluorophenoxy derivatives in creating complex radiopharmaceuticals for diagnostic imaging (Ross, Ermert, & Coenen, 2011).

Cancer Research and Treatment

Nicotinamide derivatives have been evaluated for their anticancer properties, including the inhibition of tubulin polymerization and anticancer activity against a panel of human cancer cell lines. These findings suggest the potential of these compounds in cancer treatment by inducing cell cycle arrest and apoptosis (Kamal et al., 2014).

Enzymatic Inhibition and Disease Treatment

Investigations into the inhibition of Nicotinamide N-Methyltransferase (NNMT) by small molecule inhibitors have uncovered a range of activities, offering insights into the management of metabolic and chronic diseases associated with abnormal NNMT activity. The development of NNMT inhibitors could lead to new treatments for these conditions (Neelakantan et al., 2017).

Safety And Hazards

The safety data sheet for a related compound, “2-(4-Fluorophenoxy)benzyl alcohol”, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

Propriétés

IUPAC Name |

N-[[3-(4-fluorophenoxy)phenyl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-19(23)15-4-2-10-21-13-15/h1-11,13H,12H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEQBKYFGYKIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(4-fluorophenoxy)benzyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)

![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)

![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)